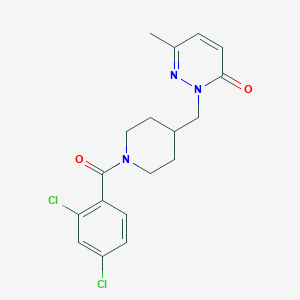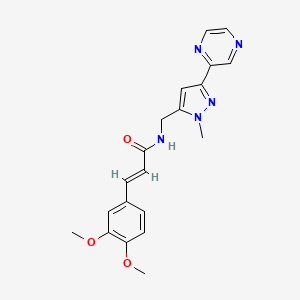![molecular formula C11H12N2O5 B2468982 3-[(4S)-1-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid CAS No. 957042-67-0](/img/structure/B2468982.png)
3-[(4S)-1-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-[(4S)-1-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid” is a chemical compound . It has a molecular weight of 184.15 . The compound is stored at room temperature in an inert atmosphere . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8O5/c1-4-5(2-3-6(9)10)8(12)13-7(4)11/h2-3H2,1H3,(H,9,10) . This code provides a standardized way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 184.15 .
Scientific Research Applications
- Background : CTH has gained attention as a sustainable approach for hydrogenation reactions, avoiding high-pressure fossil-derived H2 and potentially reducing process costs .
Catalytic Transfer Hydrogenation (CTH) for Furfural Conversion
Green Synthesis of (S)-1-(furan-2-yl)propan-1-ol
Safety And Hazards
The compound has some safety concerns associated with it. It has been labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315 (causes skin irritation) and H319 (causes serious eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
3-[(4S)-1-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5/c14-9(15)4-3-8-10(16)13(11(17)12-8)6-7-2-1-5-18-7/h1-2,5,8H,3-4,6H2,(H,12,17)(H,14,15)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQCNEQMIWQYAW-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C(=O)C(NC2=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)CN2C(=O)[C@@H](NC2=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4S)-1-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclopentyl-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2468901.png)


![3,6-dichloro-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]pyridine-2-carboxamide](/img/structure/B2468907.png)
![2-[4-(Tert-butyl)phenyl]-2-piperidylethylamine](/img/structure/B2468909.png)
![4-[2-(Pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2468910.png)

![(3R,4S)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolane-3-carboxylic acid](/img/structure/B2468913.png)

![N-[1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]biphenyl-4-sulfonamide](/img/structure/B2468917.png)
![(2-chloropyridin-3-yl)-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B2468918.png)

![1-{5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}-4-(pyrrolidine-1-carbonyl)piperidine](/img/structure/B2468922.png)